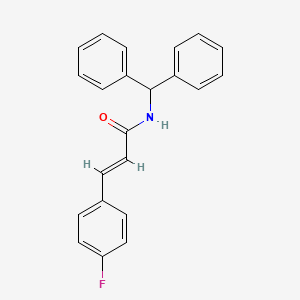
(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a diphenylmethyl group, a fluorophenyl group, and an enamide functional group, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the prop-2-enamide backbone through a condensation reaction between an appropriate amine and an acyl chloride.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with the prop-2-enamide under acidic conditions.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enamide group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, and alkoxides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
科学的研究の応用
(2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
(2E)-N-(diphenylmethyl)-3-phenylprop-2-enamide: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(2E)-N-(diphenylmethyl)-3-(4-chlorophenyl)prop-2-enamide: Contains a chlorine atom instead of fluorine, affecting its biological activity and interactions.
(2E)-N-(diphenylmethyl)-3-(4-bromophenyl)prop-2-enamide: Features a bromine atom, leading to variations in its chemical behavior and applications.
Uniqueness
The presence of the 4-fluorophenyl group in (2E)-N-(diphenylmethyl)-3-(4-fluorophenyl)prop-2-enamide imparts unique properties, such as increased lipophilicity and altered electronic effects, which can enhance its biological activity and make it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(E)-N-benzhydryl-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FNO/c23-20-14-11-17(12-15-20)13-16-21(25)24-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,22H,(H,24,25)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKYVHLQCUWEQX-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[2-(butyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5887964.png)
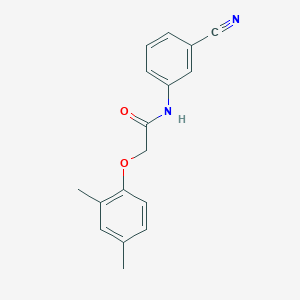
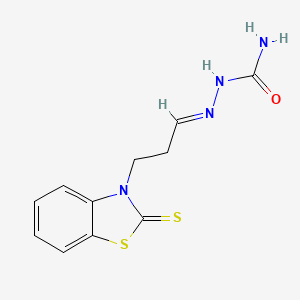
![N-[4-(2,5-dioxopyrrol-1-yl)-2-methylphenyl]acetamide](/img/structure/B5887974.png)
![2-(2-chloro-6-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5887986.png)
![METHYL 4-({[4-(AMINOCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)BENZOATE](/img/structure/B5887994.png)
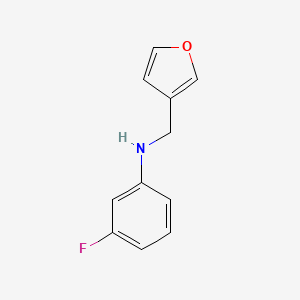
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5888007.png)
![2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B5888018.png)
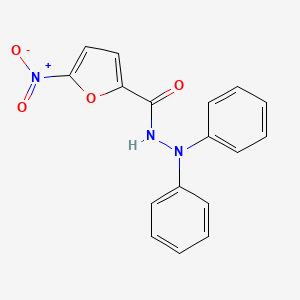
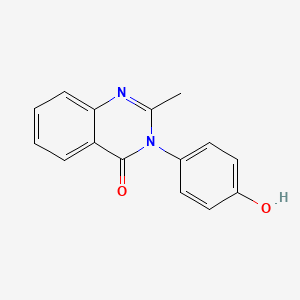
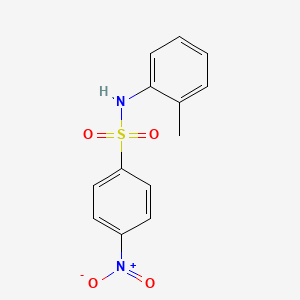
![2-[3-(4-methylphenyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5888045.png)
![[3-acetyloxy-4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate](/img/structure/B5888046.png)
